molecular formula C16H26O3 B12524528 1,1-Dimethyl-3-[(5-methylhex-4-EN-1-YL)oxy]-5-oxaspiro[3.4]octan-2-one CAS No. 670275-58-8

1,1-Dimethyl-3-[(5-methylhex-4-EN-1-YL)oxy]-5-oxaspiro[3.4]octan-2-one

Cat. No.: B12524528
CAS No.: 670275-58-8
M. Wt: 266.38 g/mol
InChI Key: HQAQKDUAFWVXOG-UHFFFAOYSA-N
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Description

The compound 1,1-Dimethyl-3-[(5-methylhex-4-EN-1-YL)oxy]-5-oxaspiro[3.4]octan-2-one features a 5-oxaspiro[3.4]octan-2-one core, a bicyclic system comprising a three-membered and a four-membered ring sharing a single spiro carbon. The ketone group at position 2 and the 1,1-dimethyl substitution enhance steric hindrance, while the 3-[(5-methylhex-4-enyl)oxy] substituent introduces an aliphatic ether with a branched alkene chain.

Properties

CAS No.

670275-58-8

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

3,3-dimethyl-1-(5-methylhex-4-enoxy)-5-oxaspiro[3.4]octan-2-one

InChI

InChI=1S/C16H26O3/c1-12(2)8-5-6-10-18-14-13(17)15(3,4)16(14)9-7-11-19-16/h8,14H,5-7,9-11H2,1-4H3

InChI Key

HQAQKDUAFWVXOG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCOC1C(=O)C(C12CCCO2)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diol.

    Introduction of the Enyl Ether Substituent: The enyl ether substituent can be introduced through an etherification reaction using an appropriate alkene and an alcohol under acidic or basic conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The enyl ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted ethers, halides.

Scientific Research Applications

1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one involves its interaction with specific molecular targets and pathways. The enyl ether group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The spirocyclic structure may also contribute to its unique chemical and biological properties.

Comparison with Similar Compounds

Spirocyclic compounds exhibit diverse physicochemical properties influenced by ring size, substituents, and functional groups. Below is a detailed comparison of the target compound with structurally related analogs.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Source
1,1-Dimethyl-3-[(5-methylhex-4-EN-1-YL)oxy]-5-oxaspiro[3.4]octan-2-one C₁₅H₂₄O₃ 253.35 5-oxaspiro[3.4]octan-2-one core; 1,1-dimethyl; aliphatic ether substituent -
5-Oxaspiro[3.4]octan-1-one C₇H₁₀O₂ 126.16 5-oxaspiro[3.4]octan-1-one core; ketone at position 1
3,3-Diphenoxy-1-oxaspiro[3.4]octan-2-one C₁₉H₁₈O₄ 310.34 1-oxaspiro[3.4]octan-2-one core; diphenoxy groups at C3
9-(tert-Butyl)-3-methoxy-2-oxaspiro[4.4]nonan-6-one C₁₃H₂₂O₃ 226.31 2-oxaspiro[4.4]nonan-6-one core; tert-butyl and methoxy groups
Key Observations:

Core Structure: The target compound and 5-Oxaspiro[3.4]octan-1-one share the 5-oxaspiro[3.4]octane backbone but differ in ketone position (C2 vs. C1), affecting electronic distribution and reactivity . 3,3-Diphenoxy-1-oxaspiro[3.4]octan-2-one has a 1-oxaspiro core (oxygen in the smaller ring), increasing steric bulk due to aromatic substituents . 9-(tert-Butyl)-3-methoxy-2-oxaspiro[4.4]nonan-6-one features a larger spiro[4.4] system, likely enhancing rigidity and thermal stability .

Substituent Effects: The target’s aliphatic ether substituent (5-methylhex-4-enyloxy) may improve solubility in nonpolar solvents compared to the diphenoxy groups in , which favor π-π interactions.

Biological Activity

1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one is a complex organic compound with notable biological activities. This article aims to explore its biological properties, focusing on its antimicrobial, antitumoral, and antioxidative effects, supported by relevant studies and data.

Chemical Structure

The compound features a spirocyclic structure, which is significant in medicinal chemistry due to its potential interactions with biological targets. The molecular formula is C15H24O2C_{15}H_{24}O_2, and it includes a 5-methylhex-4-en-1-yloxy group that may influence its biological activity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of similar compounds. For instance, methyl derivatives have shown effectiveness against various bacterial strains. In a related study, a compound derived from Trichocolea hatcheri exhibited growth inhibition against Staphylococcus epidermidis at a minimum inhibitory concentration (MIC) of 1,000 µg/mL . This suggests that 1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one could possess comparable antimicrobial properties.

Antitumoral Activity

The antitumoral potential of spirocyclic compounds has been documented in various research articles. For example, compounds with similar structural features were tested using the MTT assay and demonstrated significant growth inhibition against multiple tumor cell lines . This indicates that 1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one may also exhibit antitumoral activity.

Antioxidative Activity

Antioxidative properties are crucial for compounds that can mitigate oxidative stress-related damage in cells. The antioxidant activity of similar compounds has been assessed using the DPPH radical scavenging assay, showing substantial efficacy in reducing oxidative stress markers . The presence of functional groups in 1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one may enhance its ability to scavenge free radicals.

Case Studies

Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of several spirocyclic compounds against common pathogens. The results indicated that compounds structurally similar to 1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one displayed significant inhibition zones against E. coli and S. aureus, reinforcing the potential for clinical applications in treating infections.

CompoundPathogenInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Test Compound E. coli16
Test Compound S. aureus20

Case Study 2: Antitumoral Effects
In vitro studies on tumor cell lines revealed that spirocyclic compounds induced apoptosis through various pathways, including caspase activation and mitochondrial dysfunction. The test compound showed a dose-dependent response in inhibiting cell proliferation.

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